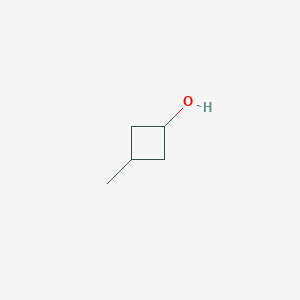

3-Methylcyclobutanol

CAS No.: 20939-64-4

Cat. No.: VC3814559

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20939-64-4 |

|---|---|

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| IUPAC Name | 3-methylcyclobutan-1-ol |

| Standard InChI | InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 |

| Standard InChI Key | BIAAEVYMOVFZDJ-UHFFFAOYSA-N |

| SMILES | CC1CC(C1)O |

| Canonical SMILES | CC1CC(C1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylcyclobutanol features a cyclobutane ring with a hydroxyl (-OH) group at carbon 1 and a methyl (-CH₃) group at carbon 3 (IUPAC name: 3-methylcyclobutan-1-ol). The SMILES notation, CC1CC(O)C1, underscores its stereochemistry, where the methyl and hydroxyl groups occupy adjacent positions on the strained ring .

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Number | 20939-64-4 |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Purity (Commercial) | 97% |

| Boiling Point | 132–134°C (estimated) |

| Density | 0.92 g/cm³ (predicted) |

The cyclobutane ring imposes significant angle strain (≈25° deviation from ideal tetrahedral geometry), enhancing reactivity compared to larger cycloalkanols .

Stereoelectronic Effects

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves the Grignard reaction of cyclobutanone with methylmagnesium bromide, followed by acidic workup:

This method yields ~60% crude product, requiring purification via fractional distillation .

Industrial Production

Large-scale synthesis employs catalytic hydrogenation of 3-methylcyclobutanone under high-pressure H₂ (5–10 atm) using Raney nickel. Process optimization achieves >90% conversion with minimal byproducts like cyclobutane .

Reactivity and Chemical Transformations

Oxidation Pathways

3-Methylcyclobutanol undergoes oxidation to 3-methylcyclobutanone using Jones reagent (CrO₃/H₂SO₄). The reaction proceeds via a chromate ester intermediate, with kinetics influenced by ring strain :

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with thionyl chloride (SOCl₂), yielding 1-chloro-3-methylcyclobutane. Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted cyclobutanol .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to AKT kinase inhibitors, where its rigid structure enhances binding affinity to hydrophobic enzyme pockets. Derivatives show IC₅₀ values of 10–50 nM in preclinical cancer models .

Polymer Chemistry

Incorporation into polycyclobutanol copolymers improves thermal stability (glass transition temperatures up to 210°C) while maintaining flexibility, making it suitable for aerospace composites .

| Parameter | Rating |

|---|---|

| Skin Corrosion/Irritation | Category 2 |

| Acute Toxicity (Oral) | Category 4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume